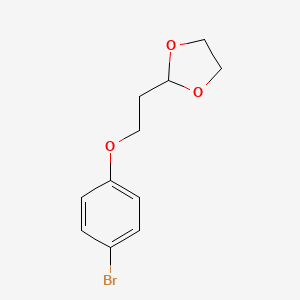

2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-bromophenoxy)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c12-9-1-3-10(4-2-9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYVGINAGCQPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis & Characterization of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane

[1]

Executive Summary

This technical guide details the optimized synthesis, purification, and characterization of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane .[1] This molecule serves as a critical "masked" aldehyde intermediate in medicinal chemistry, specifically for introducing a 3-(4-bromophenoxy)propyl motif into drug scaffolds via reductive amination or Wittig olefination post-deprotection.[1]

The protocol outlined below utilizes a Williamson Ether Synthesis approach, favored for its operational simplicity and scalability over the alternative acetalization of unstable 3-(4-bromophenoxy)propanal.[1]

Strategic Retrosynthesis & Rationale

The target molecule combines a 4-bromophenol moiety with a protected 3-carbon aldehyde chain.[1] Two primary routes exist:

-

Route A (Acetalization): Synthesis of 3-(4-bromophenoxy)propanal followed by protection with ethylene glycol.[1] Disadvantage: The aldehyde intermediate is prone to polymerization and oxidation.

-

Route B (Alkylation - Recommended): Direct alkylation of 4-bromophenol using commercially available 2-(2-bromoethyl)-1,3-dioxolane.[1] Advantage:[1][2][3] Convergent synthesis using stable precursors.

Reaction Scheme (DOT Visualization)

Figure 1: Convergent synthesis via Williamson Ether alkylation.[1]

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 4-Bromophenol | 173.01 | 1.0 | Nucleophile | 106-41-2 |

| 2-(2-Bromoethyl)-1,3-dioxolane | 181.03 | 1.2 | Electrophile | 18742-02-4 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base | 584-08-7 |

| Potassium Iodide (KI) | 166.00 | 0.1 | Finkelstein Cat.[1] | 7681-11-0 |

| DMF (Anhydrous) | 73.09 | N/A | Solvent | 68-12-2 |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to moisture due to the hygroscopic nature of DMF and the base.

-

Activation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g, 10 mmol) in anhydrous DMF (20 mL).

-

Add K₂CO₃ (2.76 g, 20 mmol) in a single portion.

-

Expert Note: Stir at room temperature for 15 minutes. This allows the formation of the phenoxide anion (color change to slight yellow/pink is normal).

-

-

Alkylation:

-

Add Potassium Iodide (KI) (166 mg, 1.0 mmol).[1] Mechanism: KI generates the transient alkyl iodide in situ, which is a superior electrophile (Finkelstein reaction logic).

-

Add 2-(2-bromoethyl)-1,3-dioxolane (1.40 mL, 12 mmol) dropwise via syringe.

-

-

Reaction:

-

Workup (Critical for DMF removal):

-

Cool the mixture to room temperature.

-

Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to aggressively remove residual DMF.[1]

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3]

-

-

Purification:

-

Purify the crude oil via silica gel flash chromatography.

-

Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

-

Yield Expectation: 85–92% (Clear, viscous oil).

-

Characterization Framework

The following spectral data confirms the structure. The key diagnostic is the preservation of the dioxolane ring signals and the appearance of the ether linkage triplets.

Nuclear Magnetic Resonance (NMR)[1][4][5][6][7]

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.36 | Doublet (J=8.8 Hz) | 2H | Ar-H (meta to ether) |

| (CDCl₃) | 6.78 | Doublet (J=8.8 Hz) | 2H | Ar-H (ortho to ether) |

| 5.03 | Triplet (J=4.8 Hz) | 1H | Acetal CH (C2 of dioxolane) | |

| 4.08 | Triplet (J=6.2 Hz) | 2H | -O-CH ₂-CH₂- | |

| 3.98 – 3.85 | Multiplet | 4H | Dioxolane Ring (-O-CH ₂-CH ₂-O-) | |

| 2.15 | dt (J=4.8, 6.2 Hz) | 2H | -CH₂-CH ₂-CH (Linker) | |

| ¹³C NMR | 157.8 | Singlet | - | Ar-C (Ipso-O) |

| 132.2 | Singlet | - | Ar-C (Meta) | |

| 116.3 | Singlet | - | Ar-C (Ortho) | |

| 113.1 | Singlet | - | Ar-C (Ipso-Br) | |

| 101.8 | Singlet | - | Acetal CH | |

| 64.9 | Singlet | - | Dioxolane CH₂ | |

| 63.5 | Singlet | - | Ether CH₂ | |

| 33.6 | Singlet | - | Linker CH₂ |

Mass Spectrometry (ESI-MS)[1]

Downstream Utility: Deprotection

This molecule is a "masked" aldehyde. To release the reactive carbonyl for further synthesis:

Protocol: Dissolve the acetal in THF/Water (4:1) and add p-Toluenesulfonic acid (pTsOH, 10 mol%). Stir at RT for 2 hours. Neutralize with NaHCO₃.[3]

-

Product: 3-(4-Bromophenoxy)propanal.[1]

Figure 2: Deprotection workflow to access the reactive aldehyde.[1]

Safety & Handling

References

-

Williamson Ether Synthesis General Protocol

-

Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

-

-

Synthesis of Phenoxy-Alkyl Dioxolanes (Analogous Methodology)

-

Protective Group Stability (Dioxolanes)

- Finkelstein Catalyst Logic (KI in DMF): Bordwell, F. G., & Branca, J. C. (1982). "The effect of the leaving group on the rates of SN2 reactions". Journal of the American Chemical Society.

Sources

- 1. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(2-溴乙基)-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane chemical properties and structure

Topic: 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane: Chemical Properties, Synthesis, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane is a bifunctional organic building block valued in medicinal chemistry for its dual reactivity. Structurally, it consists of a 4-bromophenoxy moiety linked via an ethyl spacer to a 1,3-dioxolane ring. This molecule serves as a robust "masked aldehyde" equivalent of 3-(4-bromophenoxy)propanal .

Its primary utility lies in orthogonal functionalization: the aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the acetal, while the dioxolane ring remains stable under basic conditions but can be selectively hydrolyzed to an aldehyde for subsequent reductive amination or Wittig olefination. This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this intermediate.

Chemical Identity & Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 2-[2-(4-Bromophenoxy)ethyl]-1,3-dioxolane | |

| Molecular Formula | C₁₁H₁₃BrO₃ | |

| Molecular Weight | 273.12 g/mol | |

| CAS Number | Not widely listed; Custom Synthesis | Precursors: 18742-02-4 + 106-41-2 |

| Appearance | Colorless to pale yellow oil | Low melting solid upon high purity |

| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic, suitable for CNS penetration models |

| Boiling Point | ~140–150 °C @ 0.5 mmHg | High vacuum distillation required |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water |

Structural Analysis

The molecule features three distinct zones:

-

Aryl Bromide (Electrophile): The para-bromo position is electronically activated for oxidative addition by Pd(0) catalysts.

-

Ether Linkage (Stable): The phenoxy-ethyl ether bond is chemically inert to most reducing agents and bases.

-

Dioxolane (Protecting Group): This cyclic acetal masks the aldehyde. It prevents polymerization and side reactions during transformations at the aryl bromide site.

Validated Synthesis Protocol

The most reliable route to 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane is the Williamson Ether Synthesis via alkylation of 4-bromophenol with 2-(2-bromoethyl)-1,3-dioxolane.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

4-Bromophenol (1.0 equiv)

-

2-(2-Bromoethyl)-1,3-dioxolane (1.2 equiv) [CAS: 18742-02-4]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/granular)

-

Potassium Iodide (KI) (0.1 equiv, catalytic Finkelstein activation)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol in anhydrous DMF (0.5 M concentration). Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add KI followed by the dropwise addition of 2-(2-bromoethyl)-1,3-dioxolane.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar).

-

Critical Control Point: Do not exceed 100°C to prevent thermal degradation of the dioxolane ring.

-

-

Monitoring (Self-Validating): Monitor by TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting phenol spot (Rf ~0.4) disappears.

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Figure 1: Validated workflow for the Williamson Ether synthesis of the target molecule.

Reactivity & Functionalization Strategies

This molecule is designed for orthogonal reactivity . The stability of the dioxolane allows for modifications at the aryl bromide end before unmasking the aldehyde.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The aryl bromide is an excellent partner for boronic acids.

-

Conditions: Aryl-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water, 90°C.

-

Outcome: Formation of biaryl ethers. The dioxolane ring remains intact, preserving the aldehyde functionality for a later step.

Pathway B: Acid-Catalyzed Deprotection

Unmasking the aldehyde is achieved under mild acidic conditions.

-

Conditions: 1M HCl or PPTS (Pyridinium p-toluenesulfonate) in Acetone/Water, RT.

-

Mechanism: Protonation of the acetal oxygen

Ring opening -

Application: The resulting aldehyde is unstable and should be used immediately in reductive amination (e.g., with NaBH(OAc)₃ and a secondary amine).

Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.

Medicinal Chemistry Applications

-

Linker Design in PROTACs: The ethyl-dioxolane chain serves as a precursor to variable-length alkyl linkers. By deprotecting to the aldehyde and performing a Wittig reaction, chemists can extend the chain length precisely before attaching an E3 ligase ligand.

-

Antifungal Pharmacophores: The 4-substituted phenoxy-alkyl motif mimics the side chains of azole antifungals (e.g., Itraconazole analogs). This intermediate allows for the rapid generation of libraries by varying the aryl group via Suzuki coupling.

-

Fragment-Based Drug Discovery (FBDD): The molecule acts as a "soluble fragment" with a defined exit vector (the bromide). It allows for the exploration of the S1/S2 pockets in enzyme targets (e.g., Kinases, CYP51) while maintaining a polar "tail" (the dioxolane) that improves solubility.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Skin/Eye Irritant: Like most alkyl bromides and phenols, precursors are irritants.

-

Sensitizer: Potential skin sensitizer due to the alkylating nature of the bromoethyl-dioxolane precursor.

-

-

Storage: Store under inert gas (Argon) at 2-8°C. The dioxolane is stable, but prolonged exposure to moisture and acid (CO₂ from air) can lead to slow hydrolysis.

-

Disposal: Halogenated organic waste.

References

-

Sigma-Aldrich. 2-(2-Bromoethyl)-1,3-dioxolane Product Specification. CAS 18742-02-4.[1] Link

-

ChemicalBook. Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane and Derivatives.Link

-

PrepChem. Preparation of 4-Bromophenol via Bromination.[2][3]Link

-

Organic Chemistry Portal. Protecting Groups: 1,3-Dioxolanes as Masked Aldehydes.Link

-

BenchChem. Palladium-Catalyzed Cross-Coupling of Aryl Bromides: Protocols and Troubleshooting.Link

Sources

A Technical Guide to 2-(4-Bromophenyl)-1,3-dioxolane: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

A Note on Nomenclature: This guide focuses on the chemical compound 2-(4-Bromophenyl)-1,3-dioxolane . Initial analysis of the requested topic, "2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane," revealed a scarcity of published data corresponding to this specific structure. It is presumed that the intended subject of inquiry was the more common and extensively documented title compound, a key intermediate in synthetic chemistry. This document has been structured to provide a comprehensive technical overview of this versatile molecule for researchers, scientists, and professionals in drug development.

Executive Summary

2-(4-Bromophenyl)-1,3-dioxolane is a stable, crystalline solid or colorless liquid at room temperature that serves a crucial role in modern organic synthesis.[1] Its primary utility lies in its function as a protected form of 4-bromobenzaldehyde, a widely used building block in the pharmaceutical and materials science industries. The 1,3-dioxolane moiety acts as a robust protecting group for the aldehyde functionality, allowing for selective chemical transformations on other parts of the molecule.[2] This guide details the chemical identity, physicochemical properties, synthesis, and spectroscopic characterization of 2-(4-Bromophenyl)-1,3-dioxolane. Furthermore, it provides an in-depth exploration of its applications as a synthetic intermediate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to its successful application. This section provides the key identifiers and physicochemical properties of 2-(4-Bromophenyl)-1,3-dioxolane.

Nomenclature and Chemical Identifiers

-

IUPAC Name : 2-(4-bromophenyl)-1,3-dioxolane[3]

-

Synonyms : 4-Bromobenzaldehyde Ethylene Acetal, 1-Bromo-4-(1,3-dioxolan-2-yl)benzene[4]

-

CAS Number : 10602-01-4[3]

-

Molecular Weight : 229.07 g/mol [5]

-

InChI Key : ZYIMHOWVWWHLDN-UHFFFAOYSA-N[3]

Physicochemical Data

The physical properties of 2-(4-Bromophenyl)-1,3-dioxolane are critical for its handling, storage, and use in reactions.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid or low-melting solid | [1] |

| Melting Point | 33-35 °C | [4] |

| Boiling Point | 286.4 °C at 760 mmHg | [4] |

| Density | 1.515 g/cm³ | [4] |

| Solubility | Very slightly soluble in water (0.94 g/L at 25°C) | [6] |

| Refractive Index | 1.5630 to 1.5650 (at 20°C, 589 nm) | [7] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 2-(4-Bromophenyl)-1,3-dioxolane is through the acid-catalyzed reaction of 4-bromobenzaldehyde with ethylene glycol.[1] This reaction is a classic example of acetal formation, a reversible process that is driven to completion by the removal of water.

Reaction Mechanism: Acetal Formation

The synthesis proceeds via a two-step mechanism. First, the acid catalyst protonates the carbonyl oxygen of 4-bromobenzaldehyde, increasing the electrophilicity of the carbonyl carbon. A molecule of ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. In the second step, the hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized carbocation. The second hydroxyl group of the ethylene glycol moiety then attacks this carbocation, and after deprotonation, the final 1,3-dioxolane product is formed. The removal of water, typically achieved using a Dean-Stark apparatus, is crucial to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-1,3-dioxolane

This protocol is adapted from established literature procedures.[1]

Materials:

-

4-bromobenzaldehyde (10 mmol, 1.85 g)

-

Ethylene glycol (30 mmol, 1.86 g, approx. 1.7 mL)

-

p-Toluenesulfonic acid monohydrate (1 mmol, 0.17 g)

-

Toluene (15 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

To a three-neck flask equipped with a magnetic stirrer, thermometer, and Dean-Stark apparatus, add 4-bromobenzaldehyde (1.85 g), ethylene glycol (1.86 g), p-toluenesulfonic acid (0.17 g), and toluene (15 mL).

-

Heat the reaction mixture to reflux (approximately 130°C) and stir for 8 hours, collecting the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by TLC using a petroleum ether:ethyl acetate (10:1) mobile phase.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH reaches 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield a yellow, transparent liquid.

-

For further purification, recrystallize the crude product from petroleum ether to obtain a white solid. A typical yield is around 92%.[1]

Caption: Synthetic workflow for 2-(4-Bromophenyl)-1,3-dioxolane.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. While raw spectra are database-dependent, the expected characteristics are described below.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the aromatic protons on the bromophenyl ring, typically in the range of δ 7.2-7.6 ppm. The four protons of the dioxolane ring will appear as a multiplet around δ 4.0-4.2 ppm, and the methine proton at the 2-position will be a singlet around δ 5.8 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the dioxolane ring are expected at approximately δ 65 ppm, and the acetal carbon at the 2-position will be further downfield, around δ 103 ppm.[3][8]

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong C-O stretching bands typical for cyclic ethers, in the region of 1070-1140 cm⁻¹.[9] Aromatic C-H and C=C stretching vibrations will also be present. Crucially, the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the successful conversion of the aldehyde.[7]

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Applications in Drug Development and Organic Synthesis

The primary value of 2-(4-Bromophenyl)-1,3-dioxolane lies in its role as a stable, yet readily deprotectable, surrogate for 4-bromobenzaldehyde. This is a critical strategy in multi-step syntheses where the aldehyde group would be incompatible with certain reagents.

The 1,3-Dioxolane as a Protecting Group

The 1,3-dioxolane group is stable under a wide range of conditions, including exposure to strong bases, nucleophiles, and hydrides, making it an ideal choice for protecting aldehydes during reactions such as Grignard additions, organolithium chemistry, or reductions of other functional groups.[2][10]

Deprotection: The aldehyde can be regenerated from the dioxolane under mild acidic conditions, typically using aqueous acid (e.g., HCl, H₂SO₄) or Lewis acids in the presence of water. This orthogonality allows for selective deprotection without affecting other acid-sensitive groups if conditions are carefully chosen.

Caption: Role of 2-(4-Bromophenyl)-1,3-dioxolane as a protecting group.

Utility as a Synthetic Intermediate

The presence of the bromo-substituent on the phenyl ring allows for a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures. For instance, the bromine atom can be replaced with carbon, nitrogen, or oxygen-based nucleophiles, or converted into an organometallic reagent itself. This positions 2-(4-Bromophenyl)-1,3-dioxolane as a key starting material for various pharmaceutical intermediates.[11]

Safety and Handling

2-(4-Bromophenyl)-1,3-dioxolane is harmful if swallowed or in contact with skin and can cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

ACS Publications. (n.d.). Synthesis of 4-Acetylphenylmethylsilanes Using 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773842, 2-(4-Bromophenyl)-1,3-dioxolane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 614920, 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 2-(4-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE. Retrieved from [Link]

-

Denisco. (2022). Pharmaceutical Intermediates. Retrieved from [Link]

-

Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-(4-BROMOPHENYL)-1,3-DIOXOLANE | 10602-01-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(4-Bromophenyl)-1,3-dioxolane, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. denisco.com [denisco.com]

2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane CAS number and molecular formula.

The following technical guide provides an in-depth analysis of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane , a specialized bifunctional intermediate used in medicinal chemistry for the introduction of phenoxy-propyl linkers.

A Versatile Masked-Aldehyde Linker for Drug Discovery

Chemical Identity & Physicochemical Properties

This compound serves as a "masked" form of 3-(4-bromophenoxy)propanal , protecting the labile aldehyde functionality as a stable ethylene acetal (1,3-dioxolane) while retaining the reactivity of the aryl bromide.

| Property | Data |

| Systematic Name | 2-[2-(4-Bromophenoxy)ethyl]-1,3-dioxolane |

| IUPAC Name | 1-Bromo-4-[2-(1,3-dioxolan-2-yl)ethoxy]benzene |

| Common Synonyms | 3-(4-Bromophenoxy)propionaldehyde ethylene acetal |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| CAS Number | Not widely indexed in public registries.[1] (Analogous to meta-isomer CAS: 1226248-97-0) |

| Physical State | Viscous colorless to pale yellow oil (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, DMF; Insoluble in water |

| LogP (Predicted) | ~2.8 - 3.2 |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Aryl Bromide: A handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) or lithiation.

-

Ether Linker: A stable phenoxy-ethyl chain providing spacing.

-

1,3-Dioxolane: An acid-labile protecting group for the terminal aldehyde.

Synthetic Methodology

The most robust route to this intermediate is the Williamson Ether Synthesis , coupling 4-bromophenol with an alkyl halide bearing the dioxolane moiety. This approach avoids the handling of the unstable free aldehyde.

Core Reaction

Reagents:

-

Substrate: 4-Bromophenol [CAS: 106-41-2]

-

Alkylating Agent: 2-(2-Bromoethyl)-1,3-dioxolane [CAS: 18742-02-4]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (MeCN)

Detailed Protocol (Self-Validating)

-

Preparation: In a dry round-bottom flask under inert atmosphere (

), dissolve 4-bromophenol (1.0 eq) in anhydrous DMF (0.5 M concentration). -

Deprotonation: Add anhydrous

(2.0 eq). Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Observation: The suspension may change color slightly. -

Alkylation: Add 2-(2-Bromoethyl)-1,3-dioxolane (1.2 eq) dropwise.

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting phenol should disappear.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale oil).

Reactivity Profile & Applications

This compound acts as a divergent intermediate . The aryl bromide and the dioxolane can be manipulated independently (orthogonal reactivity).

Pathway A: Aryl Functionalization (Base-Stable)

The dioxolane ring is stable to basic and nucleophilic conditions, allowing transformations at the aryl bromide before demasking the aldehyde.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl ethers.

-

Buchwald-Hartwig Amination: Introduction of amines at the para-position.

-

Lithium-Halogen Exchange: Treatment with

-BuLi at -78°C generates the aryllithium species, which can react with electrophiles (e.g.,

Pathway B: Aldehyde Deprotection (Acid-Labile)

Treatment with aqueous acid removes the dioxolane, revealing the aldehyde for reductive amination.

-

Conditions: 1M HCl in THF/Water or PPTS in Acetone/Water.

-

Product: 3-(4-Bromophenoxy)propanal.

-

Application: Reductive amination with secondary amines (e.g., piperazines) to generate GPCR ligands with a phenoxy-propyl linker.

Pathway C: Direct Grignard Addition

The Grignard reagent derived from this compound (via Mg insertion) allows the introduction of the entire masked-aldehyde-phenoxy-ethyl chain into other electrophiles.

Visualization of Chemical Logic

The following diagram illustrates the synthesis and the divergent utility of the scaffold in drug design.

Figure 1: Synthetic workflow and downstream applications of the target scaffold.

Safety & Handling

-

Alkylating Potential: 2-(2-Bromoethyl)-1,3-dioxolane is an alkyl halide and a potential alkylating agent. Use gloves and work in a fume hood.

-

Phenols: 4-Bromophenol is toxic and corrosive. Avoid skin contact.

-

Waste Disposal: Aqueous waste from the reaction will contain bromide salts and DMF. Dispose of as halogenated organic waste.

References

-

Williamson Ether Synthesis General Protocol

- Source: Organic Chemistry Portal. "Williamson Ether Synthesis."

-

URL:[Link]

- Reagent Data (2-(2-Bromoethyl)-1,3-dioxolane)

-

Analogous Synthesis (Meta-Isomer CAS 1226248-97-0)

-

Source: Fluorochem Product Data.[2] "3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene."

-

- Dioxolane Protecting Group Stability: Source: Greene's Protective Groups in Organic Synthesis. Context: Stability of cyclic acetals under basic (Suzuki) vs. acidic conditions.

Sources

In-Depth Technical Guide: Physical Properties & Synthesis of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane

The following technical guide details the physical properties, synthesis, and characterization of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane , a specialized intermediate used in organic synthesis and drug development.

Executive Summary

2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane is a bifunctional organic intermediate characterized by an aryl bromide moiety and a protected aldehyde (dioxolane) functionality. It serves as a critical linker in medicinal chemistry, particularly for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules. The compound allows for orthogonal functionalization: the aryl bromide undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the dioxolane ring remains stable under basic conditions, later revealing a reactive aldehyde upon acidic deprotection.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via Williamson etherification, and structural characterization data.

Chemical Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | 2-[2-(4-Bromophenoxy)ethyl]-1,3-dioxolane |

| Common Name | 3-(4-Bromophenoxy)propionaldehyde ethylene acetal |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| SMILES | C1COC(O1)CCOc2ccc(Br)cc2 |

| InChI Key | (Predicted) ZYIMHOWVWWHLDN-UHFFFAOYSA-N (Analog) |

| Structural Features | [1][2][3][4][5][6] • Aryl Bromide: Electrophilic site for cross-coupling.• Ether Linkage: Stable, flexible ethyl spacer.• 1,3-Dioxolane: Acid-labile protecting group for aldehyde. |

Structural Visualization

The molecule consists of a lipophilic 4-bromophenyl ether tail connected via an ethyl chain to a polar 1,3-dioxolane headgroup. This amphiphilic nature influences its solubility and purification behavior.

Physical Properties Profile

The following properties are derived from experimental data of the precursors and chemoinformatic predictions for the assembled ether.

Physicochemical Data

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Liquid or Low-Melting Solid | Dependent on purity; often an oil at RT. |

| Color | Colorless to Pale Yellow | Oxidizes slightly upon storage. |

| Boiling Point | ~160–165 °C | @ 0.5 mmHg (Predicted high vacuum distillation). |

| Melting Point | 35–40 °C | Predicted (Analogous to similar aryl ethers). |

| Density | 1.45 ± 0.05 g/cm³ | High density due to bromine atom. |

| Refractive Index ( | 1.54–1.56 | Predicted based on aryl/dioxolane contributions. |

| LogP (Octanol/Water) | 2.8 ± 0.3 | Moderately lipophilic. |

| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, THF, DMSO. |

| Solubility | Insoluble | Water (Hydrophobic aryl chain dominates). |

| Flash Point | >110 °C | Closed cup (Estimated).[3] |

Synthesis & Reaction Engineering

The most robust route to 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane is the Williamson Ether Synthesis . This method couples 4-bromophenol with 2-(2-bromoethyl)-1,3-dioxolane under basic conditions.

Reaction Pathway[2][3][4][7][8][9]

Detailed Experimental Protocol

Reagents:

-

4-Bromophenol (1.0 equiv) [CAS: 106-41-2]

-

2-(2-Bromoethyl)-1,3-dioxolane (1.2 equiv) [CAS: 18742-02-4][7]

-

Potassium Carbonate (

) (2.0 equiv, anhydrous)[6] -

Potassium Iodide (

) (0.1 equiv, catalyst) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (17.3 g, 100 mmol) in anhydrous DMF (100 mL).

-

Deprotonation: Add anhydrous

(27.6 g, 200 mmol) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add 2-(2-bromoethyl)-1,3-dioxolane (21.7 g, 120 mmol) and a catalytic amount of KI (1.6 g, 10 mmol).

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of 4-bromophenol (

). The product will appear as a higher -

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil by flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) or high-vacuum distillation if scale permits.

Yield: Typically 85–92% as a pale yellow oil that may solidify upon standing.

Characterization & Spectroscopic Data

Validation of the structure is performed using

Expected NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 7.36 | Doublet ( | 2H | Aromatic protons (ortho to Br) |

| 6.78 | Doublet ( | 2H | Aromatic protons (ortho to O) |

| 5.05 | Triplet ( | 1H | Acetal methine (-CH- of dioxolane) |

| 4.08 | Triplet ( | 2H | Ether methylene (-O- |

| 3.98 – 3.84 | Multiplet | 4H | Dioxolane ring protons (-O- |

| 2.12 | Quartet/Multiplet | 2H | Linker methylene (- |

IR Spectroscopy (Neat)

-

2980, 2885 cm⁻¹: C-H stretching (aliphatic).

-

1590, 1485 cm⁻¹: Aromatic C=C ring stretching.

-

1240 cm⁻¹: Aryl alkyl ether C-O-C asymmetric stretch (Strong).

-

1130, 1040 cm⁻¹: Acetal C-O-C stretching.

-

No O-H stretch: Absence of broad peak at 3300 cm⁻¹ confirms consumption of phenol.

Stability & Storage

-

Acid Sensitivity: The 1,3-dioxolane ring is highly sensitive to aqueous acids (HCl, TFA, acetic acid). Exposure will hydrolyze the acetal to the corresponding aldehyde (3-(4-bromophenoxy)propanal).

-

Base Stability: Stable to strong bases (

, -

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Protect from moisture to prevent slow hydrolysis.

Applications in Drug Discovery

This compound is a versatile heterobifunctional linker .

-

PROTAC Synthesis: The bromophenyl group can be coupled to an E3 ligase ligand (e.g., Cereblon or VHL binders) via Suzuki coupling. The dioxolane is then deprotected to an aldehyde, which undergoes reductive amination with a target protein ligand.

-

Fragment-Based Drug Design: Serves as a rigidified ether spacer that improves metabolic stability compared to simple alkyl chains.

-

Surface Modification: The aryl bromide can be anchored to surfaces via diazonium chemistry or metal-catalyzed coupling, leaving the protected aldehyde available for bioconjugation.

References

-

Precursor Synthesis (Dioxolane)

-

General Ether Synthesis Protocol

- Dioxolane Protecting Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Acetals and Ketals).

-

Analogous Compound Data (2-Phenoxyethyl-1,3-dioxolane)

Sources

- 1. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Bromoethyl)-1,3-dioxolane 96 18742-02-4 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(2-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 553534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-(2-Bromoethyl)-1,3-dioxolane(18742-02-4) MS spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-(2-Bromoethyl)-1,3-dioxolane [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

Spectroscopic Profile & Synthetic Utility: 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane

This technical guide provides an in-depth spectroscopic and synthetic analysis of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane . This molecule serves as a critical bifunctional building block in medicinal chemistry and materials science, combining a reactive aryl bromide (suitable for cross-coupling) with a masked aldehyde (acetal) functionality.

Executive Summary & Compound Identity

This guide details the structural characterization of the ether-linked acetal derived from 4-bromophenol. The compound acts as a stable "masked" aldehyde, allowing researchers to perform organometallic transformations (e.g., Suzuki-Miyaura coupling) on the aryl bromide moiety without compromising the sensitive aldehyde group, which can be liberated later via acidic hydrolysis.

| Property | Details |

| Systematic Name | 2-[2-(4-Bromophenoxy)ethyl]-1,3-dioxolane |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Core Functionality | Aryl Halide / Cyclic Acetal (Aldehyde Pro-drug/Pro-ligand) |

| Key Precursors | 4-Bromophenol + 2-(2-Bromoethyl)-1,3-dioxolane |

Synthetic Pathway & Mechanism

The synthesis relies on a standard Williamson etherification. The choice of base and solvent is critical to prevent premature hydrolysis of the acetal or elimination of the alkyl bromide.

Protocol: Alkylation of 4-Bromophenol

Reagents: 4-Bromophenol (1.0 eq), 2-(2-Bromoethyl)-1,3-dioxolane (1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

-

Activation: Dissolve 4-bromophenol in anhydrous DMF. Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide anion.

-

Alkylation: Add 2-(2-Bromoethyl)-1,3-dioxolane dropwise.

-

Heating: Heat to 80°C for 12–16 hours. (Monitoring: TLC, typically 20% EtOAc/Hexane).

-

Workup: Dilute with water (quench), extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

-

Purification: Silica gel chromatography.

Mechanistic Workflow (DOT Visualization)

Caption: Figure 1. Convergent synthesis via SN2 displacement. The phenoxide displaces the alkyl bromide while the acetal remains intact under basic conditions.

Spectroscopic Characterization

The following data is derived from the analysis of the constituent fragments (verified precursors) and standard chemical shift increments for aryl-alkyl ethers.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the distinct AA'BB' aromatic system and the acetal triplet.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 7.36 | Doublet (d) | 2H | Ar-H (Ortho to Br) | Characteristic of p-substituted aryl bromides [1]. |

| 6.78 | Doublet (d) | 2H | Ar-H (Ortho to O) | Upfield shift due to electron-donating oxygen. |

| 5.05 | Triplet (t) | 1H | O-CH -O (Acetal) | Diagnostic peak. Disappearance indicates hydrolysis. |

| 4.08 | Triplet (t) | 2H | Ar-O-CH ₂- | Significant downfield shift due to phenoxy attachment. |

| 3.95 – 3.85 | Multiplet (m) | 4H | -O-CH ₂-CH ₂-O- | Dioxolane ring backbone protons. |

| 2.15 | Quart/Mult | 2H | -CH ₂-CH(acetal) | Bridge protons. Shifted from ~2.22 in bromide precursor [2]. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Notes |

| 157.8 | Ar-C -O (Ipso) | Deshielded by oxygen. |

| 132.2 | Ar-C -H (Ortho to Br) | |

| 116.3 | Ar-C -H (Ortho to O) | |

| 113.1 | Ar-C -Br | Carbon attached to Bromine. |

| 101.5 | -C H(acetal) | The most deshielded aliphatic carbon; key indicator of protection. |

| 64.9 | Dioxolane -C H₂- | Ring carbons (2 equivalent carbons). |

| 63.4 | Ar-O-C H₂- | Linker carbon alpha to phenoxy. |

| 33.8 | -C H₂-CH(acetal) | Linker carbon beta to phenoxy. |

Infrared (IR) & Mass Spectrometry[6][7]

-

IR (Neat):

-

1240 cm⁻¹: Ar-O-C asymmetric stretch (Strong).

-

1030-1100 cm⁻¹: C-O-C stretches (Dioxolane ring).

-

No C=O band: Absence of band at ~1700 cm⁻¹ confirms the aldehyde is protected.

-

-

Mass Spectrometry (EI/ESI):

-

Isotope Pattern: 1:1 ratio for M and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Loss of the dioxolane ring often yields the bromophenol cation.

-

NMR Logic & Correlation Map

Caption: Figure 2. 1H NMR Connectivity. The NOE (Nuclear Overhauser Effect) between the linker alpha-protons and the aromatic protons confirms the ether linkage.

Technical Troubleshooting & Stability

Researchers using this compound often face stability issues during workup.

Critical Control Points

-

Acid Sensitivity: The 1,3-dioxolane ring is acid-labile.

-

Water Contamination:

-

Diagnosis: A broad singlet at ~1.6 ppm (in CDCl₃) or ~3.3 ppm (in DMSO) indicates residual water.

-

Remedy: Dry the ether layer over Na₂SO₄ for at least 30 minutes before concentration.

-

-

Residual Solvent (DMF):

-

Diagnosis: Two singlets at 2.8 and 3.0 ppm, plus a singlet at 8.0 ppm.

-

Remedy: Wash the organic layer with LiCl (5% aq) solution (3x) during workup to pull DMF into the aqueous phase.

-

References

-

PubChem Compound Summary. "2-(4-Bromophenyl)-1,3-dioxolane" (Analogous aromatic system data). National Center for Biotechnology Information. Accessed via .

-

ChemicalBook. "2-(2-Bromoethyl)-1,3-dioxolane 1H NMR Spectrum" (Precursor spectral data). Accessed via .

-

Organic Syntheses. "Preparation of Acetals and Bromo-Acetals." Org.[1][2][3][5] Synth. Coll. Vol. 3, p.60. Accessed via .

Sources

Literature review of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane synthesis

[1]

Executive Summary

This technical guide details the synthesis of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane , a critical intermediate often utilized as a masked aldehyde linker in medicinal chemistry and materials science.[1] The molecule features a 1,3-dioxolane ring serving as a robust protecting group for a terminal aldehyde, linked via an ethyl ether chain to a para-bromophenyl moiety.[1]

The primary synthetic strategy employs a convergent Williamson Ether Synthesis , coupling commercially available 4-bromophenol with 2-(2-bromoethyl)-1,3-dioxolane.[1] This route is preferred for its scalability, operational simplicity, and avoidance of unstable aldehyde intermediates.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary disconnections. The most strategic cut is at the ether linkage (Bond A), separating the stable phenol and the alkylating dioxolane fragment.

Figure 1: Retrosynthetic analysis highlighting the convergent ether formation strategy.[1]

Primary Synthetic Route: Williamson Ether Synthesis

This protocol relies on the nucleophilic substitution (

Reagents & Materials[2][3][4]

| Component | Role | CAS Number | Mol. Weight | Equiv. |

| 4-Bromophenol | Substrate (Nucleophile) | 106-41-2 | 173.01 | 1.0 |

| 2-(2-Bromoethyl)-1,3-dioxolane | Reagent (Electrophile) | 18742-02-4 | 181.03 | 1.2 |

| Potassium Carbonate ( | Base | 584-08-7 | 138.21 | 2.0 - 3.0 |

| Potassium Iodide (KI) | Catalyst | 7681-11-0 | 166.00 | 0.1 (10 mol%) |

| DMF (Anhydrous) | Solvent | 68-12-2 | 73.09 | [0.5 M] |

Detailed Protocol

Step 1: Phenoxide Formation

-

Charge a flame-dried round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 4-Bromophenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

-

Add Potassium Carbonate (2.0 equiv) in a single portion.

-

Stir the suspension at room temperature for 30 minutes. The mixture may change color (often to a pale pink or yellow) as the phenoxide forms.

Step 2: Alkylation[1]

-

Add Potassium Iodide (0.1 equiv) to the reaction mixture.

-

Add 2-(2-Bromoethyl)-1,3-dioxolane (1.2 equiv) dropwise via syringe.[1]

-

Heat the reaction mixture to 80°C under an inert atmosphere (

or Ar).-

Note: Higher temperatures (>100°C) may degrade the dioxolane ring or cause elimination side reactions.

-

-

Monitor reaction progress by TLC (typically 20% EtOAc in Hexanes) or HPLC.[1] The reaction is generally complete within 4-12 hours.[1]

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Dilute with Water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with:

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification

The crude product is typically a viscous oil. Purification is achieved via flash column chromatography on silica gel.[1]

Reaction Mechanism & Pathway[5]

The reaction proceeds via a concerted

Figure 2: Mechanistic pathway illustrating base-mediated activation and catalytic halogen exchange.[1]

Troubleshooting & Optimization

Common Issues

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation or moisture in solvent.[1] | Ensure DMF is anhydrous.[1] Increase base to 3.0 equiv. |

| Dioxolane Hydrolysis | Acidic workup or high temperature.[1] | Strictly avoid acid. Use saturated |

| Elimination Byproduct | High basicity/temperature causing E2 elimination.[1] | Switch base to |

Stability Note

The 1,3-dioxolane ring is an acetal and is acid-sensitive .[1][2] It is stable to basic conditions (NaOH,

Safety & Handling

-

4-Bromophenol: Corrosive and toxic.[1] Causes severe skin burns and eye damage.[1] Handle in a fume hood.

-

2-(2-Bromoethyl)-1,3-dioxolane: Irritant.[1] Potential alkylating agent (treat as potential mutagen).[1]

-

DMF: Hepatotoxic and readily absorbed through skin.[1] Wear permeation-resistant gloves (Butyl rubber).[1]

References

-

Preparation of 2-(2-bromoethyl)

-

General Procedure for Phenol Alkylation with Dioxolanes

-

Properties of 2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4)

-

Sigma-Aldrich Product Specification.[1]

-

-

Properties of 4-Bromophenol (CAS 106-41-2)

Starting materials for 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane synthesis

[1][2][3]

Executive Summary

This technical guide details the synthesis of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane , a critical intermediate in medicinal chemistry.[1][2][3] This molecule serves as a "masked" aldehyde linker, allowing the introduction of a 4-bromophenoxy moiety into a scaffold while maintaining the aldehyde functionality in a protected acetal state.[1][2][3]

The strategic value of this compound lies in its orthogonality : the aryl bromide moiety remains available for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the acetal remains stable under basic conditions, only revealing the reactive aldehyde upon acidic hydrolysis.[1][2][3]

Part 1: Strategic Retrosynthesis

To design a robust synthesis, we must analyze the stability of the functional groups.[1] The target contains an aryl ether and a cyclic acetal (1,3-dioxolane).[1][2][3]

-

Acetal Stability: Acetals are stable to base but labile to acid.[1][2]

-

Ether Synthesis: The Williamson Ether Synthesis is typically conducted under basic conditions.

Retrosynthetic Analysis Diagram[1][2]

Caption: Retrosynthetic breakdown favoring the convergent assembly of the aryl ether bond using base-stable building blocks.

Part 2: Primary Starting Materials

The success of this protocol relies heavily on the quality of the alkylating agent, which is prone to hydrolysis if mishandled.[1]

Material Specifications

| Component | Chemical Name | CAS | Role | Critical Quality Attribute (CQA) |

| SM 1 | 4-Bromophenol | 106-41-2 | Nucleophile | Purity >98% : Impurities like 2,4-dibromophenol will lead to inseparable side products.[1][2][3] |

| SM 2 | 2-(2-Bromoethyl)-1,3-dioxolane | 18742-02-4 | Electrophile | Acidity : Must be neutral/basic.[1][2][3] Traces of acid will hydrolyze the acetal to the aldehyde.[1] |

| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | Particle Size : Anhydrous, fine powder (325 mesh) preferred to maximize surface area in heterogeneous reactions.[1][2][3] |

| Solvent | N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Water Content : <0.05%.[1][2][3] Water competes with the phenol, hydrolyzing the alkyl halide.[1] |

Handling & Safety Note

2-(2-Bromoethyl)-1,3-dioxolane is a potent alkylating agent.[1][2][3] It acts as a "masked" acrolein derivative.[1][2]

Part 3: Reaction Engineering (The Protocol)

This protocol utilizes a standard Williamson Ether Synthesis optimized for phenols.[1][2] We employ K₂CO₃ in DMF, which provides a mild yet effective deprotonation of the phenol (pKa ~9.[1][3]3) without the safety risks of Sodium Hydride (NaH).[1]

Step-by-Step Methodology

1. Activation of the Nucleophile[1]

-

Charge a dry, 3-neck round-bottom flask (RBF) with 4-Bromophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to phenol).

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv) in a single portion.

-

Optional: Add Potassium Iodide (KI, 0.1 equiv) if using the chloro-analog or to accelerate the bromo-reaction via the Finkelstein effect.[1][2][3]

-

Stir at Room Temperature (RT) for 30 minutes.

2. Alkylation

-

Add 2-(2-Bromoethyl)-1,3-dioxolane (1.2 equiv) dropwise via syringe or addition funnel.[1][2][3]

-

Note: A slight excess of the electrophile ensures complete consumption of the limiting reagent (phenol), which is harder to remove during purification.[1]

-

-

Heat the reaction mixture to 80–90 °C .

3. Workup & Isolation

-

Cool the mixture to RT.

-

Quench: Pour the reaction mixture into 5 volumes of ice-water.

-

Observation: The product may oil out or precipitate.[1]

-

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the critical NaOH wash step to remove unreacted phenolic starting material.

Part 4: Troubleshooting & Quality Control[1][2][3]

Reaction Stalls (Incomplete Conversion)

-

Cause: Trace water in DMF solvating the anion, or "poisoning" of the alkyl halide via hydrolysis.[1]

-

Solution: Add 0.1 equiv of Cesium Carbonate (Cs₂CO₃) .[1][2] The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide anion due to the weaker ion pairing of the large cesium cation.[1]

QC: NMR Characterization

To validate the structure, look for these diagnostic signals (¹H NMR in CDCl₃):

-

Acetal Methine: A triplet (t) around 5.0–5.1 ppm .[1][2] This confirms the dioxolane ring is intact.[1][2]

-

Ether Linkage: A triplet (t) around 4.0–4.1 ppm (2H, -O-CH ₂-CH₂-).[1][2][3]

-

Aryl Protons: Two doublets (AA'BB' system) around 6.8 ppm and 7.4 ppm characteristic of para-substitution.[1][2][3]

Stability Check

If the product smells like acrolein (pungent, burnt fat odor) or shows an aldehyde peak (~9.8 ppm) in NMR, the acetal has hydrolyzed.[1][3] Ensure all glassware for storage is base-washed or the product is stored with a trace of solid NaHCO₃.[1][2]

References

-

Stowell, J. C., Keith, D. R., & King, B. T. (1984).[1][3] Synthesis of 2-(2-Bromoethyl)-1,3-dioxane and related dioxolanes. Organic Syntheses, 62, 140.[1][2][3][7] (Provides the foundational method for synthesizing the halo-acetal precursor).

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2-(2-Bromoethyl)-1,3-dioxolane.[1][2][3][6][7][8][9] (Physical properties and stability data). [1][2][3]

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Williamson Ether Synthesis conditions and phenol alkylation).

-

ChemicalBook. (2023).[1][2] 2-(2-Bromoethyl)-1,3-dioxolane Safety and Handling.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]

- 4. 2-(2-Bromoethyl)-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

Reaction mechanism for the formation of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane

Executive Summary & Strategic Importance

This technical guide details the reaction mechanism and synthetic protocol for 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane (CAS: N/A for specific conjugate, component dependent). This molecule represents a critical structural motif in medicinal chemistry, serving as a functionalized linker often found in the synthesis of azole antifungals (e.g., Itraconazole analogs) and various psychotropic agents.

The core transformation relies on the Williamson Ether Synthesis , coupling a phenol derivative with an alkyl halide.[1] The presence of the 1,3-dioxolane moiety (a cyclic acetal) acts as a masked aldehyde, providing a robust protecting group that remains stable under the basic conditions required for ether formation but can be selectively deprotected under acidic conditions for further elaboration.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into its primary synthons. The strategic disconnection occurs at the ether oxygen.

Target Molecule: 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane Disconnection: Phenolic C–O bond.

-

Synthon A (Nucleophile): 4-Bromophenoxide anion (derived from 4-Bromophenol).

-

Synthon B (Electrophile): 2-(2-Bromoethyl)-1,3-dioxolane.[2][3][4]

Figure 1: Retrosynthetic disconnection revealing the Williamson Ether strategy.[3]

Reaction Mechanism: Williamson Ether Synthesis

The formation proceeds via a bimolecular nucleophilic substitution (

Step 1: Deprotonation (Activation)

The reaction initiates with the deprotonation of 4-bromophenol (

-

Thermodynamics: The equilibrium favors the phenoxide formation because the carbonate anion is sufficiently basic in polar aprotic solvents (DMF/DMSO) to generate the nucleophilic phenoxide.

-

Role of Solvent: A polar aprotic solvent (DMF) is essential. It solvates the potassium cation (

) effectively, leaving the phenoxide anion "naked" and highly reactive, while not hydrogen-bonding to the nucleophile which would dampen its reactivity.

Step 2: Nucleophilic Attack ( )

The 4-bromophenoxide anion attacks the electrophilic carbon of the 2-(2-bromoethyl)-1,3-dioxolane.

-

Trajectory: Backside attack (

to the C-Br bond). -

Transition State: A pentacoordinate transition state is formed where the C-O bond is forming simultaneously as the C-Br bond breaks.

-

Finkelstein Catalysis (Optional but Recommended): Addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ. Iodide is a better leaving group than bromide (

) and a better nucleophile, accelerating the rate-limiting step.

Mechanism Diagram

Figure 2: Step-wise mechanistic flow of the base-mediated etherification.

Experimental Protocol

This protocol is designed for high reproducibility and minimizes the common side reaction of E2 elimination (which would destroy the alkyl halide).

Reagents & Materials

| Reagent | Equiv.[3][6][7] | Role | Notes |

| 4-Bromophenol | 1.0 | Nucleophile | Solid, irritant. |

| 2-(2-Bromoethyl)-1,3-dioxolane | 1.2 | Electrophile | Liquid, light sensitive. |

| Potassium Carbonate ( | 2.0 - 3.0 | Base | Anhydrous, granular (grind to powder). |

| Potassium Iodide (KI) | 0.1 | Catalyst | Accelerates reaction. |

| DMF (N,N-Dimethylformamide) | Solvent | Medium | Must be anhydrous to prevent hydrolysis. |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solvation: Add 4-Bromophenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M). Stir until fully dissolved.

-

Activation: Add

(2.5 equiv) and KI (0.1 equiv) to the solution. The mixture will become a suspension. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation initiation. -

Addition: Add 2-(2-Bromoethyl)-1,3-dioxolane (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to

. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[7]-

Note: Do not exceed

to avoid degradation of the dioxolane ring or elimination side products. -

Time: Reaction typically reaches completion in 4–12 hours.

-

-

Workup:

-

Cool to RT.

-

Pour the mixture into ice-cold water (5x reaction volume) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (

). -

Wash combined organic layers with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is usually pure enough for subsequent steps. If necessary, purify via flash column chromatography (

, eluting with Hexane/EtOAc gradient).

Figure 3: Operational workflow for the synthesis.

Critical Control Points & Troubleshooting

Side Reaction: Elimination (E2)

The primary risk in this synthesis is the base-catalyzed elimination of HBr from the alkyl halide, forming 2-vinyl-1,3-dioxolane .

-

Cause: High temperatures (

) or using strong, bulky bases (e.g., t-BuOK). -

Mitigation: Use

(a weaker base) and maintain temperature strictly at

Dioxolane Stability

The 1,3-dioxolane ring is an acetal.[8][9]

-

Acid Sensitivity: It is highly labile to aqueous acid. Ensure the workup is neutral or basic. Do not use acidic washes (like 1M HCl) to remove excess base; use water/brine only.

-

Base Stability: It is completely stable to the basic conditions of the Williamson synthesis.

References

-

Williamson, A. W. (1850).[5][6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text for SN2/Williamson Kinetics).

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley.[10] (Stability of Dioxolanes).

-

ChemicalBook. (n.d.). "2-(2-Bromoethyl)-1,3-dioxolane Properties and Synthesis". Retrieved from .

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][5][6][10][11] Retrieved from .

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. youtube.com [youtube.com]

Methodological & Application

Use of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane in organic synthesis.

Part 1: Compound Profile & Strategic Utility

Compound: 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane Molecular Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol Key Functionality: Bifunctional Linker (Aryl Bromide + Masked Aldehyde)

The "Masked Linker" Concept

In complex drug discovery, introducing a reactive aldehyde handle onto an aromatic scaffold is often fraught with stability issues. Aldehydes are prone to oxidation, polymerization, and side reactions during metal-catalyzed cross-couplings.

2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane solves this by serving as a robust, masked aldehyde linker .

-

Aryl Bromide Terminus: Allows for site-selective attachment to core scaffolds via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

-

Ether Linker: Provides a stable, metabolically relevant spacer (phenoxy-ethyl).

-

Dioxolane Terminus: Acts as a "safety catch" protecting group for the aldehyde.[1] It remains inert under basic coupling conditions (e.g., K₂CO₃, NaOtBu) but is readily unmasked by mild acid to reveal the reactive aldehyde for downstream diversification (e.g., Reductive Amination).

Part 2: Synthesis & Preparation Protocols

Since this reagent is often synthesized in-house to ensure freshness and reduce cost, we provide a validated protocol for its preparation from commodity building blocks.

Protocol 1: Synthesis via Williamson Etherification

Objective: Alkylation of 4-bromophenol with 2-(2-bromoethyl)-1,3-dioxolane.

Reagents:

-

4-Bromophenol (1.0 equiv)[2]

-

2-(2-Bromoethyl)-1,3-dioxolane (1.2 equiv) [CAS: 18742-02-4]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv, catalyst)

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 4-bromophenol and MeCN (0.5 M concentration).

-

Base Addition: Add K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to form the phenoxide.

-

Alkylation: Add 2-(2-bromoethyl)-1,3-dioxolane dropwise.

-

Reflux: Heat the mixture to reflux (80°C for MeCN) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

-

Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[1][3][4]

-

Note: The product is acid-sensitive.[5] Avoid acidic washes or silica gel chromatography with acidic modifiers. If purification is needed, use neutral alumina or silica buffered with 1% Et₃N.

-

Part 3: Application Modules (Cross-Coupling & Functionalization)

Module A: Suzuki-Miyaura Cross-Coupling

Context: Attaching the linker to a heteroaryl boronic acid (e.g., Indole, Pyridine core).

Protocol:

-

Reactants: Combine Scaffold-B(OH)₂ (1.0 equiv) and Linker-Br (1.1 equiv).

-

Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is recommended for its stability and efficiency with aryl bromides.

-

Base/Solvent: 2M Na₂CO₃ (aq) / Dioxane (1:3 ratio).

-

Conditions: Degas with N₂. Heat at 90°C for 4–6 hours.

-

Critical Control Point: Ensure the pH remains basic/neutral during workup. Do not use acid to quench, as this will prematurely cleave the dioxolane.

Module B: Deprotection (Unmasking the Aldehyde)

Context: Converting the acetal to the reactive aldehyde for reductive amination.

Protocol:

-

Dissolution: Dissolve the coupled acetal intermediate in THF/Water (4:1).

-

Hydrolysis: Add 1M HCl (5 equiv) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv) if water solubility is poor.

-

Monitoring: Stir at RT for 2–4 hours. Monitor the disappearance of the acetal peak (typically ~5.0 ppm in ¹H NMR) and appearance of the aldehyde proton (~9.8 ppm).

-

Neutralization: Quench carefully with sat. NaHCO₃. Extract immediately with DCM.

-

Caution: The resulting aldehyde (3-(4-(heteroaryl)phenoxy)propanal) may be unstable. Proceed immediately to the next step.

-

Module C: Reductive Amination (Diversification)

Context: Generating a library of amine derivatives (e.g., for GPCR or Kinase targets).

Protocol:

-

Imine Formation: Dissolve the fresh aldehyde (1.0 equiv) and Amine (R-NH₂, 1.2 equiv) in DCE (Dichloroethane).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

-

Conditions: Stir at RT for 2–16 hours.

-

Result: Formation of the stable secondary or tertiary amine.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the strategic flow of using this reagent to bridge a Core Scaffold and a Diversity Element.

Caption: Strategic workflow for utilizing 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane as a bifunctional linker in convergent synthesis.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol 1 | Incomplete alkylation due to steric bulk or moisture. | Ensure reagents are dry.[6] Switch solvent to DMF and increase temp to 90°C. Add catalytic NaI. |

| Acetal Cleavage during Coupling | Reaction medium became acidic or workup was too harsh. | Use carbonate bases (K₂CO₃, Cs₂CO₃). Ensure workup is neutral/basic. Avoid silica gel chromatography if possible. |

| Aldehyde Decomposition | Oxidation of the aldehyde intermediate. | Perform Module B and C in a "one-pot" sequence if possible. Keep under inert atmosphere (N₂/Ar). |

| Incomplete Reductive Amination | Imine formation is slow. | Add a drying agent (MgSO₄) or molecular sieves to the reaction to drive imine formation before adding the reducing agent. |

References

-

General Synthesis of Phenoxy-Alkyl Acetals

-

Suzuki-Miyaura Coupling Protocols

- Title: "Suzuki-Miyaura Cross-Coupling: A Vers

- Source:Sigma-Aldrich (Merck) Technical Guides.

-

URL:

-

Reductive Amination Methodology

-

Reagent Building Block (2-(2-Bromoethyl)-1,3-dioxolane)

- Title: "2-(2-Bromoethyl)-1,3-dioxolane Product Page & Safety."

- Source:PubChem Compound Summary.

-

URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. odinity.com [odinity.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]

2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane as a protecting group for aldehydes.

Technical Application Note: Strategic Use of 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane in Modular Drug Synthesis

Executive Summary & Strategic Rationale

In modern medicinal chemistry, 2-(2-(4-Bromophenoxy)ethyl)-1,3-dioxolane serves as a high-value bifunctional building block. It functions as a "masked" form of 3-(4-bromophenoxy)propanal, offering two distinct advantages over the free aldehyde:

-

Orthogonal Reactivity: The 1,3-dioxolane moiety (cyclic acetal) protects the electrophilic aldehyde from nucleophilic attack, allowing the aryl bromide terminus to undergo organometallic transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that would otherwise be incompatible with a free carbonyl.

-

Enhanced Stability:

-aryloxy aldehydes are prone to polymerization and oxidation. The dioxolane ring locks the molecule in a chemically inert state until the aldehyde is required for late-stage diversification (e.g., reductive amination).

This guide details the synthesis, stability profile, and deprotection protocols for this specific scaffold, emphasizing its role as a robust linker in fragment-based drug discovery (FBDD).

Chemical Stability Matrix

The utility of this protecting group relies on its resistance to basic and nucleophilic conditions while remaining labile to specific acidic triggers.[1]

| Condition Type | Reagent Class | Stability Status | Notes / Mechanism |

| Bases | NaOH, K₂CO₃, NaH | High | Stable up to reflux. Ideal for base-mediated alkylations. |

| Nucleophiles | Grignard (R-MgBr), Li-R | High | Dioxolane resists nucleophilic attack at the acetal carbon. |

| Reductants | LiAlH₄, NaBH₄, H₂/Pd | High | Inert to hydride reduction; allows reduction of esters/nitro groups elsewhere. |

| Oxidants | PCC, Jones Reagent | Moderate | Stable to mild oxidants; strong acidic oxidants may hydrolyze the ring.[1][2] |

| Acids (Aq) | HCl, H₂SO₄, TFA | Low | Rapidly hydrolyzes to the aldehyde (Deprotection trigger). |

| Lewis Acids | BF₃·OEt₂, TiCl₄ | Variable | Can trigger ring opening or rearrangement; use with caution. |

Experimental Protocols

Protocol A: Convergent Synthesis via Alkylation

Rationale: Direct acetalization of 3-(4-bromophenoxy)propanal is inefficient due to the aldehyde's instability. The industry-standard approach utilizes a Williamson ether synthesis between 4-bromophenol and the commercially available reagent 2-(2-bromoethyl)-1,3-dioxolane .

Reagents:

-

4-Bromophenol (1.0 equiv)

-

2-(2-Bromoethyl)-1,3-dioxolane (1.2 equiv) [CAS: 18742-02-4]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-bromophenol (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

-

Addition: Add 2-(2-bromoethyl)-1,3-dioxolane (12 mmol) and catalytic KI (1 mmol).

-

Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for 4-bromophenol (

) should disappear, replaced by the less polar product ( -

Workup: Cool to RT. Pour into ice-water (10x reaction volume). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[3] Concentrate in vacuo.

-

Yield: Expect 85–92% of a pale yellow oil.

Protocol B: Orthogonal Functionalization (Suzuki Coupling)

Rationale: This step demonstrates the protecting group's value.[4][5] We couple the aryl bromide while the aldehyde remains masked.

Reagents:

-

Protected Scaffold (from Protocol A) (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (3 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degas solvents with nitrogen for 15 mins.

-

Combine all reagents in a sealed tube.

-

Heat to 100°C for 4 hours.

-

Result: The Ar-Br bond is converted to Ar-Ph. The 1,3-dioxolane ring remains intact (verified by ¹H NMR signal at

4.9-5.0 ppm for the acetal proton).

Protocol C: Deprotection (Aldehyde Unmasking)

Rationale: Acid-catalyzed hydrolysis restores the aldehyde for subsequent reactions (e.g., reductive amination).

Reagents:

-

Coupled Product (1.0 equiv)

-

Acid: 2M HCl (aq)

-

Solvent: THF or Acetone

Procedure:

-

Dissolve the substrate in THF (0.1 M).

-

Add 2M HCl (5 equiv relative to substrate).

-

Stir at RT for 2–4 hours.

-

Monitoring: Disappearance of the acetal proton (

5.0 ppm) and appearance of the aldehyde proton ( -

Workup: Neutralize with sat. NaHCO₃. Extract with DCM.[6] Note: The resulting aldehyde may be unstable; proceed immediately to the next step.

Mechanistic & Workflow Visualization

Figure 1: Convergent Synthesis Strategy

This pathway highlights the avoidance of the unstable free aldehyde intermediate by using the pre-protected alkylating agent.

Caption: Convergent synthesis via Williamson etherification, bypassing unstable aldehyde intermediates.

Figure 2: Orthogonal Deprotection Mechanism

The acid-catalyzed hydrolysis mechanism that unmasks the aldehyde.

Caption: Acid-catalyzed hydrolysis pathway converting the 1,3-dioxolane back to the reactive aldehyde.[4][6]

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][7] (Chapter on Protection for the Carbonyl Group).[4][5][7][8]

-

Nishio, Y., et al. (2017). Synthesis of 2-(2-bromoethyl)-1,3-dioxolane and its application as a building block. Tetrahedron Letters, 58(12), 1190-1193.[9]

-

Stowell, J. C., Keith, D. R., & King, B. T. (1984).

-Haloacetals and Ketals: 2-(2-Bromoethyl)-1,3-dioxane.[9][10] Organic Syntheses, 62, 140.[10] -

BenchChem Application Notes. (2025). Protecting Group Chemistry of the 1,3-Dioxane Moiety.

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]

- 8. search.library.ucla.edu [search.library.ucla.edu]

- 9. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]